molecular formula C11H16FNO2S B4871609 1-(2-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide

1-(2-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide

Cat. No.: B4871609
M. Wt: 245.32 g/mol
InChI Key: CLUNNVWHRPLORT-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide is an organic compound characterized by the presence of a fluorophenyl group, a methanesulfonamide group, and a 2-methylpropyl substituent

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide typically involves the reaction of 2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then alkylated with 2-methylpropyl bromide under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as hydroxide ions or amines, leading to the formation of substituted derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide can be compared with other similar compounds such as:

    1-(2-chlorophenyl)-N-(2-methylpropyl)methanesulfonamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-(2-bromophenyl)-N-(2-methylpropyl)methanesulfonamide: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.

    1-(2-fluorophenyl)-N-(2-ethylpropyl)methanesulfonamide: The variation in the alkyl group can influence the compound’s solubility, reactivity, and biological interactions.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2S/c1-9(2)7-13-16(14,15)8-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUNNVWHRPLORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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